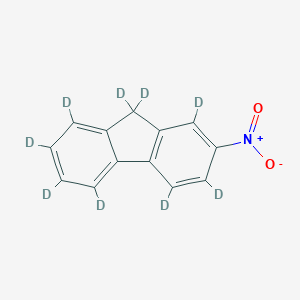

2-Nitrofluorene-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitrofluorene-d9 is a deuterated derivative of 2-nitrofluorene, a nitroaromatic compound. The deuterium atoms replace hydrogen atoms in the fluorene structure, making it useful in various scientific applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is C13D9NO2, and it has a molecular weight of 220.2715 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofluorene-d9 typically involves the nitration of fluorene-d9. The process begins with the deuteration of fluorene to obtain fluorene-d9, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the fluorene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product. The deuteration step is crucial and is often carried out using deuterium gas or deuterated solvents .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrofluorene-d9 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Reduction: 2-Aminofluorene-d9

Substitution: Various substituted fluorene derivatives depending on the nucleophile used

Oxidation: Oxidized fluorene derivatives

Aplicaciones Científicas De Investigación

2-Nitrofluorene-d9 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nitroaromatic compounds.

Biology: Employed in metabolic studies to trace the pathways of nitroaromatic compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of nitroaromatic drugs.

Industry: Applied in the development of new materials and chemical processes involving nitroaromatic compounds.

Mecanismo De Acción

The mechanism of action of 2-Nitrofluorene-d9 involves its interaction with biological molecules and enzymes. The nitro group can undergo reduction to form reactive intermediates, such as hydroxylamines, which can interact with DNA and proteins. These interactions can lead to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in nitroreduction and DNA .

Comparación Con Compuestos Similares

2-Nitrofluorene: The non-deuterated version of 2-Nitrofluorene-d9, used in similar applications but without the isotopic labeling benefits.

1-Nitrofluorene: Another nitrofluorene derivative with the nitro group at a different position, leading to different chemical properties and reactivity.

2-Aminofluorene: The reduced form of 2-Nitrofluorene, used in studies involving aminoaromatic compounds.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium atoms allows for the differentiation of the compound in complex mixtures and provides insights into the kinetic isotope effects .

Actividad Biológica

2-Nitrofluorene-d9 (C13H9D9NO2) is a deuterated analog of 2-nitrofluorene, a compound recognized for its mutagenic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its metabolic pathways, mutagenicity, and toxicity across various biological systems.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a fluorene structure, with deuterium atoms replacing hydrogen atoms in specific positions. This modification aids in tracing metabolic pathways and understanding the compound's behavior in biological systems.

Metabolism and Biotransformation

Research indicates that this compound undergoes metabolic activation leading to the formation of reactive metabolites. In vivo studies have shown that after administration, it is converted into several metabolites, including 2-aminofluorene and N-hydroxy-2-aminofluorene. These metabolites are implicated in the compound's biological effects:

- Absorption and Distribution : Following oral administration in rodent models, this compound is absorbed and distributed throughout various tissues, with significant concentrations found in the liver .

- Metabolic Pathways : Enzymatic reduction of the nitro group leads to the formation of mutagenic metabolites. Studies highlight that liver microsomes from treated rats catalyze this reduction effectively .

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated using several assays:

- Ames Test : This test assesses the mutagenicity using Salmonella typhimurium strains. Results indicate that this compound exhibits significant mutagenic activity, particularly in the presence of metabolic activation systems (S9 mix) derived from liver homogenates .

- Sister Chromatid Exchange (SCE) : In Chinese hamster ovary cells, this compound induced SCE at concentrations as low as 30μM, suggesting its potential to cause chromosomal damage .

Toxicological Effects

The toxicity of this compound has been assessed across different organisms:

- Acute Toxicity : Studies on aquatic organisms reveal that exposure to nitro-PAHs, including this compound, results in acute toxicity, affecting survival rates and growth metrics .

- Long-term Effects : Chronic exposure studies indicate that even low concentrations can lead to significant adverse effects on reproductive and developmental processes in model organisms .

Case Studies

- Rodent Models : In one study, Wistar rats administered with varying doses of this compound showed a dose-dependent increase in liver foci indicative of carcinogenesis. The highest dose resulted in a threefold increase over background levels of liver lesions .

- Environmental Impact : Research has linked nitro-PAHs like this compound to mutagenicity in ambient air particulate matter, emphasizing their role as environmental pollutants with significant health risks .

Data Summary

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Ames Test | Salmonella typhimurium | Significant mutagenicity with S9 activation |

| SCE Assay | Chinese hamster cells | Induced SCE at 30μM |

| Acute Toxicity | Aquatic organisms | High mortality rates at low concentrations |

| Chronic Exposure | Rodent models | Dose-dependent increase in liver lesions |

Propiedades

IUPAC Name |

1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-MFNUZUOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.